molecular formula C21H26N2O2 B3033192 Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane CAS No. 942150-85-8

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane

Cat. No.: B3033192
CAS No.: 942150-85-8
M. Wt: 338.4 g/mol
InChI Key: OEENWGJJSQGRID-UHFFFAOYSA-N
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Description

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has demonstrated various methods for synthesizing compounds similar to Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane. One such method includes the synthesis of substituted bis(3,4-dihydro-1-isoquinolyl)methanes through fusion and Ritter reaction techniques (Glushkov et al., 2002).
  • Chemical Structure and Behavior : Studies have also focused on the coordination behavior and structural analysis of similar compounds. For instance, the coordination compounds of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives have been synthesized and analyzed, providing insights into their structural properties and reactivity (Jansa et al., 2007).

Applications in Chemistry and Materials Science

  • Polymerization and Resin Formation : The polymerization properties of similar bis compounds, like Bis[4-bis(2,3-epoxypropylamino)phenyl]methane, have been studied, revealing new types of curing processes and resin formation, which could have implications in materials science (Costes et al., 1989).
  • Ligand Synthesis and Coordination Compounds : Research on para-quinone-containing bis(pyrazol-1-yl)methane ligands and their coordination with metals like Cobalt and Zinc has been conducted. This research is crucial for understanding the synthesis and potential applications of these ligands in coordination chemistry (Blasberg et al., 2010).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : Some derivatives of bis compounds, such as bis[4-methoxy-3-(6-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol)phenyl]methanes, have been synthesized and evaluated for their antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Srinivas, 2016).
  • Catalysis in Biochemical Reactions : The use of bis(pyrazolyl)methane ligands in mimicking enzyme activity, such as in the hydroxylation of phenols using oxygen, has been explored. This research opens up avenues for understanding and harnessing these compounds in biomimetic catalysis (Wilfer et al., 2015).

Optical and Electronic Materials

  • Indicator and Sensor Development : Compounds like bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes have been synthesized and characterized for their potential use as three-state indicators in optical and electronic materials, demonstrating their versatility in sensor technologies (Sarma & Baruah, 2004).

Properties

IUPAC Name

6-methoxy-2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-24-20-5-3-18-13-22(9-7-16(18)11-20)15-23-10-8-17-12-21(25-2)6-4-19(17)14-23/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEENWGJJSQGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)CN3CCC4=C(C3)C=CC(=C4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635071
Record name 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942150-85-8
Record name 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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